4-Aminoimidazole

Overview

Description

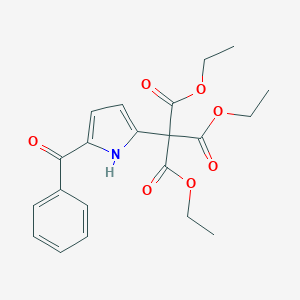

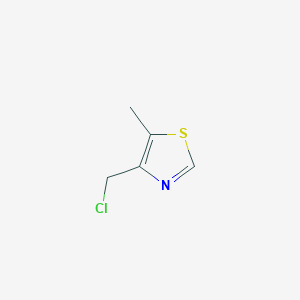

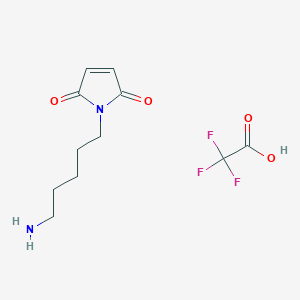

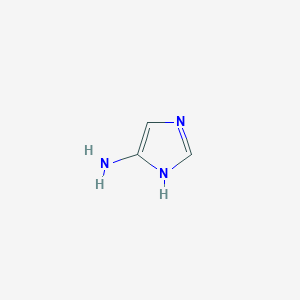

4-aminoimidazole is an aminoimidazole that is 1H-imidazole substituted by an amino group at position 4. It derives from a hydride of a 1H-imidazole.

5-Aminoimidazole belongs to the class of organic compounds known as aminoimidazoles. These are organic compounds containing an amino group linked to an imidazole ring. 5-Aminoimidazole is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5-aminoimidazole is primarily located in the cytoplasm. 5-Aminoimidazole can be biosynthesized from 1H-imidazole.

Scientific Research Applications

Biofilm Disruption and Antibiotic Synergy : 2-Aminoimidazoles, a class related to 4-Aminoimidazole, have shown effectiveness in inhibiting and dispersing biofilms across various bacterial orders. These compounds synergize with antibiotics, enhancing their effectiveness against biofilms, including those formed by multidrug-resistant bacteria like MRSA and Acinetobacter baumannii (Rogers et al., 2010).

Targeting Bacterial Response Regulators : 2-Aminoimidazole-based antibiofilm agents target BfmR, a key response regulator in biofilm development in bacteria like Acinetobacter baumannii. This interaction suggests a potential mechanism for biofilm inhibition (Thompson et al., 2012).

Inhibitory Activities against Plant Pathogenic Fungi : Strepimidazoles, derived from the plant endophytic Streptomyces and containing the 2-aminoimidazole moiety, demonstrated inhibitory activities against the plant pathogenic fungus Verticillium dahliae. These compounds may contribute to new antifungal agent development for biological control in agriculture (Sun et al., 2020).

Cancer Cell Proliferation Inhibition : AICAR, a compound related to this compound, has been studied for its role in inhibiting cancer cell proliferation via AMP-activated protein kinase activation. This includes effects on various cancer cell lines and potential applications in cancer treatment (Rattan et al., 2005).

Antimicrobial Activity : Synthesized libraries of 4,5-disubstituted-2-aminoimidazoles displayed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings support the potential use of this compound derivatives in developing new antimicrobial agents (Su et al., 2010).

Treatment of Dermal Infections : 2-Aminoimidazole variants have shown promise as topical adjuvants for treating persistent dermal infections. These compounds can resensitize bacteria to antibiotics and promote wound healing without harming the integument (Draughn et al., 2017).

Adenosine Analog Effects on Metabolism and Cancer : AICAR, an adenosine analog, has been used to study AMPK signaling pathways and its roles in metabolism and cancer pathogenesis. Some of its effects, previously attributed to AMPK activation, are now recognized as AMPK-independent, highlighting the complex nature of its biological activities (Visnjic et al., 2021).

Mechanism of Action

Target of Action

4-Aminoimidazole, also known as AICA ribonucleotide or AICAR, primarily targets the AMP-dependent protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the body’s response to energy deficits .

Mode of Action

This compound acts as an analog of adenosine monophosphate (AMP) and is capable of stimulating AMPK activity . By activating AMPK, this compound can influence various cellular processes, including glucose uptake, fatty acid oxidation, and protein synthesis .

Biochemical Pathways

This compound is an intermediate in the generation of inosine monophosphate . It is synthesized in both the purine metabolism and histidine biosynthesis pathways, but is only used in purine biosynthesis . The imidazole moieties of histidine and purines are synthesized by different, non-homologous enzymes .

Pharmacokinetics

A study on a related compound, dacarbazine, and its metabolite 5-aminoimidazole-4-carboxamide (aic), showed that these compounds were measurable immediately after the start of infusion and reached maximum plasma concentration shortly after the end of infusion . The study also found that co-administration of another drug with dacarbazine inhibited the metabolism of dacarbazine, reducing the exposure of AIC .

Result of Action

The activation of AMPK by this compound has several cellular effects. It has been used clinically to treat and protect against cardiac ischemic injury . The compound increases the metabolic activity of tissues, which has led to its investigation as a potential treatment for diabetes . In addition, this compound has demonstrated strong antifungal activity against certain strains of Candida .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the antifungal activity of this compound derivatives was evaluated under different environmental conditions, and the results showed that the antifungal effect of the compounds tested was influenced by oxidative stress .

Future Directions

Biochemical Analysis

Biochemical Properties

4-Aminoimidazole is a key component in several types of biomolecules. It is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes . It interacts with various enzymes, proteins, and other biomolecules, contributing to a wide range of biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAr), a pharmacological modulator of AMPK activity, has been used to treat and protect against cardiac ischemic injury . It has also been shown to have potential as a treatment for diabetes by increasing the metabolic activity of tissues .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to stimulate AMP-dependent protein kinase (AMPK) activity . This is achieved through its role as an analog of adenosine monophosphate (AMP), which allows it to mimic the activation of AMPK .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the bonds constructed during the formation of the imidazole .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, AICAR has been shown to suppress endogenous glucose production and lipolysis in an insulin-resistant rat model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate in the generation of inosine monophosphate and is also involved in the de novo synthesis of purines . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, AICAR, an analog of this compound, enters cells via purine nucleoside transporters .

Subcellular Localization

The subcellular localization of this compound is associated with both mitochondria and plastids in cowpea nodules, suggesting a potential link between purine metabolism and mitochondrial function .

Properties

IUPAC Name |

1H-imidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-1-5-2-6-3/h1-2H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZMXADUXZADTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197702 | |

| Record name | 4-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminoimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4919-03-3 | |

| Record name | 1H-Imidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4919-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7854BCQ2PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Aminoimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.